
tert-Amil Ebastina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Amyl Ebastine: is a derivative of ebastine, a second-generation H1-antihistamine. Ebastine is known for its effectiveness in treating allergic conditions such as rhinitis and urticaria. tert-Amyl Ebastine, with its unique structural modifications, offers potential advantages in terms of pharmacokinetics and pharmacodynamics .
Aplicaciones Científicas De Investigación
tert-Amyl Ebastine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes .
Mecanismo De Acción
Target of Action
Tert-Amyl Ebastine is a novel histamine H1 receptor antagonist . It binds preferentially to peripheral H1 receptors . The primary target of Tert-Amyl Ebastine is the H1 receptor, which plays a crucial role in allergic reactions .
Mode of Action
Tert-Amyl Ebastine interacts with its target, the H1 receptor, by binding to it . This binding causes a rapid and prolonged inhibition of the effects induced by histamine . Neither Tert-Amyl Ebastine nor its metabolites cross the blood-brain barrier after oral administration . This characteristic is in accord with the low sedation profile observed in the results of experiments studying the effects of Tert-Amyl Ebastine on the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Tert-Amyl Ebastine involve the MEK/ERK/AP-1 cascade . Tert-Amyl Ebastine upregulates the transcription of TERT via this cascade . This upregulation promotes telomere synthesis, blunts tissue aging hallmarks with reduced cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .
Pharmacokinetics
Tert-Amyl Ebastine is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, maximum plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours . After repeated administration, steady state is reached in 3 to 5 days .
Result of Action
The molecular and cellular effects of Tert-Amyl Ebastine’s action include the promotion of telomere synthesis, reduction of cellular senescence and inflammatory cytokines, and silencing of p16INK4a expression . In the brain, Tert-Amyl Ebastine alleviates neuroinflammation, increases neurotrophic factors, stimulates adult neurogenesis, and preserves cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Amyl Ebastine. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity . This further promotes the homogeneous nucleation and crystal growth, thus leading to the formation of high-quality perovskite films and enhanced photodetector performance .
Safety and Hazards
Direcciones Futuras
Ebastine has been investigated for the treatment of Irritable Bowel Syndrome (IBS) . It has also been found to have antitumor activity in osteosarcoma and promotes autophagy by activating the AMPK/ULK1 signaling pathway, which is IPMK dependent . This suggests that Ebastine could be a potential therapeutic candidate for the treatment of osteosarcoma . Additionally, a study has shown that tert-Amyl alcohol-mediated deconstruction of polyurethane could pave the way toward a viable circular economy for polyurethane .
Análisis Bioquímico
Biochemical Properties
tert-Amyl Ebastine interacts with various enzymes and proteins within the body. It is a substrate for cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound undergoes extensive metabolism to form hydroxyebastine, which is subsequently metabolized to carebastine .
Cellular Effects
The cellular effects of tert-Amyl Ebastine are not fully understood. Studies on Ebastine, the parent compound, suggest that it may have significant effects on cellular processes. Ebastine has been shown to inhibit histamine-induced wheal and flare, suggesting it may have an impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of tert-Amyl Ebastine involves its interaction with cytochrome P450 3A4. This enzyme mediates the metabolism of the compound, converting it into hydroxyebastine and subsequently into carebastine . These metabolites may have their own interactions with biomolecules, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Studies on Ebastine have shown that it has a rapid onset and long duration of action, suggesting that tert-Amyl Ebastine may have similar properties .
Metabolic Pathways
tert-Amyl Ebastine is involved in metabolic pathways mediated by cytochrome P450 3A4. This enzyme catalyzes the conversion of the compound into hydroxyebastine, which is then further metabolized into carebastine .
Transport and Distribution
Studies suggest that Ebastine, the parent compound, is transported via P-glycoprotein in Caco-2 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Amyl Ebastine can be synthesized through a series of chemical reactions involving tert-amyl alcohol and ebastine. The process typically involves the formation of an intermediate compound, which is then reacted with tert-amyl alcohol under controlled conditions to yield tert-Amyl Ebastine .
Industrial Production Methods: Industrial production of tert-Amyl Ebastine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-Amyl Ebastine undergoes various chemical reactions, including:
Oxidation: tert-Amyl Ebastine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tert-Amyl Ebastine to its reduced forms.
Substitution: tert-Amyl Ebastine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparación Con Compuestos Similares
Ebastine: The parent compound, also an H1-antihistamine, used for treating allergic conditions.
Cetirizine: Another second-generation H1-antihistamine with similar therapeutic uses.
Loratadine: A widely used second-generation H1-antihistamine with a similar mechanism of action.
Uniqueness: tert-Amyl Ebastine stands out due to its unique structural modifications, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound and other similar antihistamines .
Propiedades
Número CAS |
1312211-93-0 |
|---|---|
Fórmula molecular |
C33H41NO2 |
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3 |
Clave InChI |
HPKXAPGAMCZWKF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)
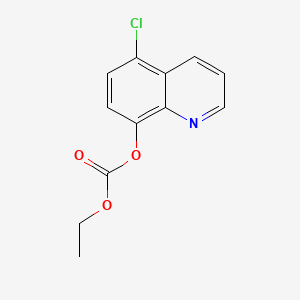
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
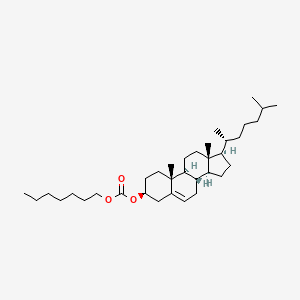
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
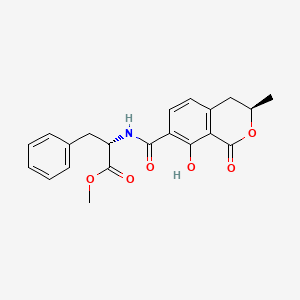
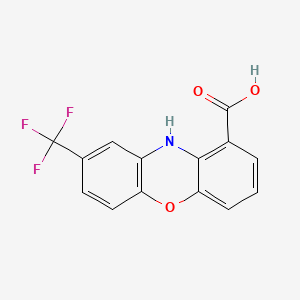
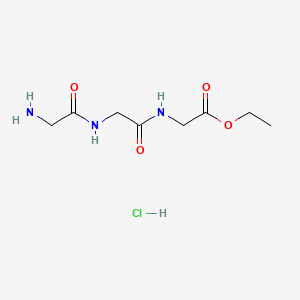
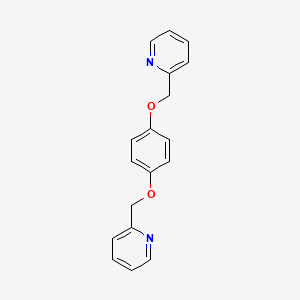
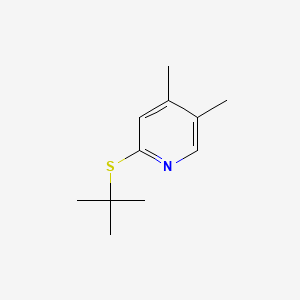
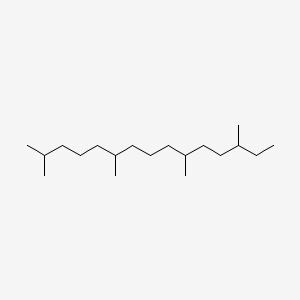
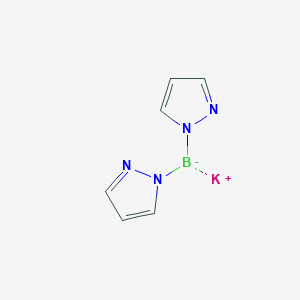
![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
